Methyl 3-oxo-3-(oxolan-3-yl)propanoate
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Overview
Description
Methyl 3-oxo-3-(oxolan-3-yl)propanoate: is an organic compound with the molecular formula C8H12O4. It is a derivative of propanoic acid and contains a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxo-3-(oxolan-3-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-oxopropanoic acid with oxolane in the presence of a suitable catalyst. The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The process often involves purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxo-3-(oxolan-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
- Methyl 3-oxo-3-(pyridin-2-yl)propanoate
- Methyl 3-oxo-3-(pyridin-4-yl)propanoate
- Methyl 3-(oxolan-2-ylformamido)propanoate
Comparison: Methyl 3-oxo-3-(oxolan-3-yl)propanoate is unique due to the presence of the tetrahydrofuran ring, which imparts specific chemical properties and reactivity. Compared to its analogs with pyridine rings, it exhibits different reactivity patterns and applications. The tetrahydrofuran ring also enhances its solubility and stability in various solvents, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-oxo-3-(oxolan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-7(9)6-2-3-12-5-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNVMXDCLJJRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361235-92-8 |
Source
|
Record name | methyl 3-oxo-3-(oxolan-3-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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